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Compound of Interest

Compound Name: 2-amino-N-butylbenzamide

Cat. No.: B082491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The N-alkylation of 2-aminobenzamide derivatives is a critical transformation in medicinal

chemistry and drug discovery. The resulting N-substituted anthranilamides are key structural

motifs in a wide array of pharmacologically active compounds, including potent enzyme

inhibitors, antipsychotics, and anticancer agents. The ability to selectively introduce alkyl

groups at the aniline nitrogen allows for the fine-tuning of a molecule's physicochemical

properties, such as lipophilicity, metabolic stability, and target-binding affinity.

These application notes provide detailed experimental procedures for three common and

effective methods for the N-alkylation of the primary amino group of 2-aminobenzamide and its

derivatives:

Classical N-Alkylation with Alkyl Halides: A robust and widely used method involving the

reaction of the amine with an alkyl halide in the presence of a base.

Reductive Amination with Aldehydes: A versatile method that proceeds via the formation of

an imine intermediate, which is subsequently reduced to the desired secondary amine. This

method is particularly useful when the corresponding alkyl halide is not readily available.

Catalytic N-Alkylation with Alcohols: A greener and more atom-economical approach that

utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.
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The choice of method will depend on the specific substrate, the nature of the alkyl group to be

introduced, functional group tolerance, and the desired scale of the reaction.

Data Presentation
The following tables summarize representative reaction conditions and expected yields for the

different N-alkylation methods. The data is compiled from literature precedents on similar

substrates, as specific data for a wide range of 2-aminobenzamide derivatives is not

extensively consolidated.

Table 1: Classical N-Alkylation of 2-Aminobenzamide with Alkyl Halides

Entry
Alkylatin
g Agent

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Benzyl

bromide
K₂CO₃ DMF 60-80 12 High

2

5-

Bromopent

-1-ene

Na₂CO₃
Anhydrous

DMSO
95 12 Moderate

3
Methyl

iodide
K₂CO₃ Acetone Reflux 8 High

4

1-

Bromobuta

ne

NaH
Anhydrous

DMF

Room

Temp
24 Moderate

Table 2: Reductive Amination of 2-Aminobenzamide with Aldehydes
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Entry Aldehyde
Reducing
Agent

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Benzaldeh

yde

NaBH(OAc

)₃
DCE

Room

Temp
12

~80-90

(estimated)

2
Isovalerald

ehyde
NaBH₃CN Methanol

Room

Temp
24

~70-85

(estimated)

3

Cyclohexa

necarboxal

dehyde

H₂/Pd-C Ethanol
Room

Temp
16 High

Table 3: Catalytic N-Alkylation of 2-Aminobenzamide with Alcohols

Entry Alcohol Catalyst Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

1
Benzyl

alcohol

Co-

nanoparti

cles

KOH Toluene 115-130 24
Good to

Excellent

2
1-

Octanol

Mn

pincer

complex

t-BuOK Toluene 80 24 High

3 Ethanol
Ru

catalyst
K₂CO₃ Dioxane 120 24

Moderate

to High

Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 2-aminobenzamide using an

alkyl halide and a carbonate base.

Materials:
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2-Aminobenzamide

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Round-bottom flask

Magnetic stirrer and heating plate

Standard glassware for work-up and purification

Procedure:

To a round-bottom flask, add 2-aminobenzamide (1.0 mmol, 1.0 equiv) and anhydrous DMF

(5 mL).

Add potassium carbonate (1.5 mmol, 1.5 equiv) to the solution.

Stir the mixture at room temperature for 15 minutes.

Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

[1]

Upon completion, cool the reaction to room temperature.

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography or recrystallization to yield the

N-alkylated product.[1]
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Note on a potential side reaction: In the case of 2-azidobenzamide, a precursor to 2-

aminobenzamide, attempted N-alkylation with primary alkyl halides in DMSO at 95°C using

Na₂CO₃ as a base resulted in the formation of a mixture of benzotriazinone and quinazolinone.

[2] While the amino group is a better nucleophile than the azide, researchers should be aware

of potential cyclization side products under certain conditions.

Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines the N-alkylation of 2-aminobenzamide via reductive amination with an

aldehyde using sodium cyanoborohydride.

Materials:

2-Aminobenzamide

Aldehyde (e.g., benzaldehyde)

Sodium cyanoborohydride (NaBH₃CN)

Methanol

Acetic acid

Round-bottom flask

Magnetic stirrer

Standard glassware for work-up and purification

Procedure:

Dissolve 2-aminobenzamide (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv) in

methanol (10 mL) in a round-bottom flask.[1]

If necessary, adjust the pH of the solution to approximately 6-7 by the dropwise addition of

acetic acid to facilitate imine formation.[1]

Stir the mixture at room temperature for 1 hour.
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In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol, 1.5 equiv) in methanol (5

mL).

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by TLC.[1]

Once the reaction is complete, quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired N-

alkylated 2-aminobenzamide.

Protocol 3: Catalytic N-Alkylation with an Alcohol
This protocol describes a general procedure for the N-alkylation of amides using an alcohol as

the alkylating agent, based on a cobalt-nanoparticle catalyzed reaction. This "borrowing

hydrogen" methodology is a greener alternative to traditional methods.[3][4]

Materials:

2-Aminobenzamide

Alcohol (e.g., benzyl alcohol)

Cobalt-nanoparticle catalyst (or other suitable transition metal catalyst)

Potassium hydroxide (KOH)

Toluene

Schlenk tube or other suitable reaction vessel for inert atmosphere
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Magnetic stirrer and heating plate

Standard glassware for work-up and purification

Procedure:

To an oven-dried Schlenk tube, add the cobalt-nanoparticle catalyst (e.g., 60 mg for a 0.5

mmol scale reaction), potassium hydroxide (0.3 mmol, 0.6 equiv), and 2-aminobenzamide

(0.5 mmol, 1.0 equiv).

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

Add dry toluene (3 mL) and the alcohol (0.55 mmol, 1.1 equiv) via syringe.

Seal the tube and place it in a preheated oil bath at 115-130 °C.

Stir the reaction for 24 hours, monitoring by TLC or GC-MS.

After the reaction is complete, cool the mixture to room temperature.

Quench the reaction with water and extract the product with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-alkylated product.
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Click to download full resolution via product page

Caption: General experimental workflow for N-alkylation with an alkyl halide.
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Caption: General experimental workflow for reductive amination.
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N-Alkylation Pathways for 2-Aminobenzamide
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Caption: Logical relationships of the three described N-alkylation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b082491?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_alkylation_of_2_aminobenzenesulfonamide.pdf
https://pubs.acs.org/doi/10.1021/acsomega.7b00211
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840649/
https://www.researchgate.net/publication/376371036_Cobalt-nanoparticles_catalysed_N-alkylation_of_amides_with_alcohols
https://www.benchchem.com/product/b082491#experimental-setup-for-n-alkylation-of-2-aminobenzamide-derivatives
https://www.benchchem.com/product/b082491#experimental-setup-for-n-alkylation-of-2-aminobenzamide-derivatives
https://www.benchchem.com/product/b082491#experimental-setup-for-n-alkylation-of-2-aminobenzamide-derivatives
https://www.benchchem.com/product/b082491#experimental-setup-for-n-alkylation-of-2-aminobenzamide-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

